

Spectroscopic and Structural Elucidation of 3-(Trifluoromethyl)-DL-phenylglycine: A Technical Overview

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-DL-phenylglycine

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This technical guide provides a comprehensive overview of the available spectroscopic data for **3-(Trifluoromethyl)-DL-phenylglycine**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data and comparative analyses with structurally related compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this and similar amino acid derivatives.

Compound Profile

- Compound Name: **3-(Trifluoromethyl)-DL-phenylglycine**
- Alternate Names: 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid, (±)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid
- CAS Number: 242475-26-9
- Molecular Formula: $C_9H_8F_3NO_2$
- Molecular Weight: 219.16 g/mol

Spectroscopic Data

Direct experimental NMR, IR, and MS spectra for **3-(Trifluoromethyl)-DL-phenylglycine** are not readily available in the surveyed public scientific databases. The following sections provide predicted data and data from analogous compounds to offer insights into the expected spectral characteristics.

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of **3-(Trifluoromethyl)-DL-phenylglycine** provide valuable information for mass spectrometry analysis.

Adduct	Predicted m/z
[M+H] ⁺	220.05800
[M+Na] ⁺	242.03994
[M-H] ⁻	218.04344
[M+NH ₄] ⁺	237.08454
[M+K] ⁺	258.01388
[M+H-H ₂ O] ⁺	202.04798
[M+HCOO] ⁻	264.04892
[M+CH ₃ COO] ⁻	278.06457

Data sourced from predicted values.

Experimental NMR data for **3-(Trifluoromethyl)-DL-phenylglycine** is not available. However, analysis of related compounds can help predict the expected chemical shifts.

Reference Compound 1: m-(Trifluoromethyl)phenylacetic acid

- ¹H NMR (DMSO-d₆):
 - Aromatic protons: δ 7.53-7.66 ppm
 - CH₂ protons: δ 3.731 ppm

- Carboxylic acid proton: δ 12.46 ppm

Reference Compound 2: N-trifluoroacetylphenylglycine

- ^1H NMR (acetone- d_6):
 - NH proton: δ 8.97 ppm (singlet)
 - Aromatic protons: δ 7.41-7.52 ppm (multiplet)
 - α -proton: δ 5.63 ppm (doublet, $J = 7.3$ Hz)
- ^{13}C NMR (acetone- d_6):
 - Carboxyl carbon: δ 170.7 ppm
 - Amide carbonyl carbon: δ 157.3 ppm (quartet, $^2\text{JCF} = 37.8$ Hz)
 - Aromatic carbons: δ 128.9-136.2 ppm
 - Trifluoromethyl carbon: δ 116.9 ppm (quartet, $^1\text{JCF} = 287.2$ Hz)
 - α -carbon: δ 57.7 ppm

Based on these related structures, the ^1H NMR spectrum of **3-(Trifluoromethyl)-DL-phenylglycine** in a suitable deuterated solvent is expected to show signals for the aromatic protons (likely in the range of 7.5-8.0 ppm), a signal for the α -proton adjacent to the amino and carboxyl groups (around 4-5 ppm), and exchangeable signals for the amino and carboxylic acid protons. The ^{13}C NMR spectrum would correspondingly show signals for the aromatic carbons, the α -carbon, the carboxylic carbon, and the trifluoromethyl carbon (as a quartet).

An experimental IR spectrum for **3-(Trifluoromethyl)-DL-phenylglycine** is not available. The IR spectrum of an amino acid is characterized by vibrations of its functional groups. For **3-(Trifluoromethyl)-DL-phenylglycine**, the following characteristic absorption bands are expected:

Functional Group	Expected Wavenumber Range (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching
N-H (Amine)	3200-3500	Stretching
C=O (Carboxylic Acid)	1700-1725	Stretching
C-F (Trifluoromethyl)	1100-1350 (strong)	Stretching
C-N (Amine)	1020-1250	Stretching
Aromatic C-H	3000-3100	Stretching
Aromatic C=C	1450-1600	Stretching

Note: In the solid state, amino acids often exist as zwitterions, which would shift the C=O stretch of the carboxylate to ~1550-1610 cm⁻¹ and the N-H bending of the ammonium group to ~1500-1600 cm⁻¹.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino acid derivatives like **3-(Trifluoromethyl)-DL-phenylglycine**.

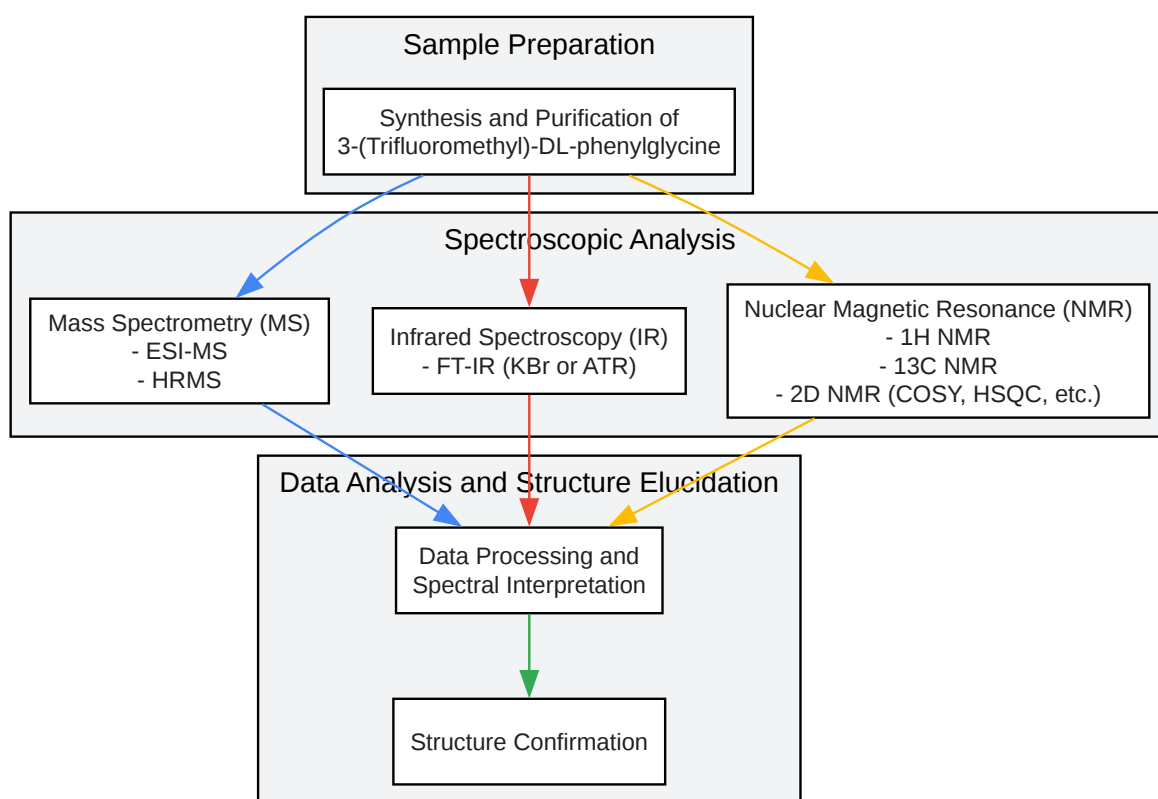
- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acidification/basification, or CD₃OD). The choice of solvent is critical for dissolving the sample and avoiding exchange of labile protons with the solvent.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., Tetramethylsilane - TMS).
- **Sample Preparation (Solid State):**
 - **KBr Pellet Method:** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared Spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
- **Instrumentation:** Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- **Data Acquisition:** Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions. The accurate mass measurement can be used to confirm the

elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **3-(Trifluoromethyl)-DL-phenylglycine**.



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A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for **3-(Trifluoromethyl)-DL-phenylglycine** remains elusive in publicly accessible databases, this guide provides a foundational understanding based on predicted data and comparative analysis of related compounds. The outlined experimental protocols offer a practical framework for researchers to acquire the

necessary NMR, IR, and MS data to fully characterize this molecule. The systematic application of these spectroscopic techniques, as depicted in the workflow, is essential for the unambiguous structural elucidation and quality control of **3-(Trifluoromethyl)-DL-phenylglycine** in research and development settings.

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